Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)-

Description

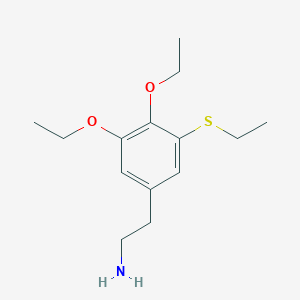

Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)-, is a substituted phenethylamine derivative characterized by two ethoxy groups at the 3- and 4-positions and an ethylthio group at the 5-position of the benzene ring. Substitutions on the phenethylamine backbone, such as alkoxy and thioether groups, are known to influence electronic, steric, and solubility profiles, which correlate with biological activity and synthetic pathways .

Properties

CAS No. |

90132-53-9 |

|---|---|

Molecular Formula |

C14H23NO2S |

Molecular Weight |

269.40 g/mol |

IUPAC Name |

2-(3,4-diethoxy-5-ethylsulfanylphenyl)ethanamine |

InChI |

InChI=1S/C14H23NO2S/c1-4-16-12-9-11(7-8-15)10-13(18-6-3)14(12)17-5-2/h9-10H,4-8,15H2,1-3H3 |

InChI Key |

JSWFZFXPKROBKR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)CCN)SCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- typically involves the following steps:

Starting Materials: The synthesis begins with benzeneethanamine as the core structure.

Thioether Formation: The ethylthio group is introduced at the 5 position through a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the ethylthio group to an ethyl group using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Ethyl-substituted derivatives.

Substitution: Various substituted benzeneethanamines.

Scientific Research Applications

Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and ethylthio groups may enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- with structurally related compounds, highlighting key differences in substituents, molecular properties, and biological implications:

*Calculated molecular weight based on substituents.

Structural and Functional Analysis

Substituent Effects

- Ethoxy vs.

- Ethylthio vs. Methylthio : The ethylthio (-SCH₂CH₃) group provides greater electron-donating capacity and steric hindrance than methylthio (-SCH₃), which may influence metabolic stability and enzymatic interactions .

- Positional Isomerism : Substitution at the 5-position (vs. 2- or 4-) alters electronic distribution on the aromatic ring, affecting π-π stacking interactions with biological targets like serotonin receptors .

Biological Activity

Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)-, also known by its IUPAC name 2-(3-ethylsulfanyl-4,5-diethoxyphenyl)ethanamine, is a member of the phenethylamine class of compounds. This compound features an ethylthio group and two methoxy groups attached to the benzene ring, which significantly influence its chemical reactivity and biological activity. The molecular formula is C14H23NO2S, with a molecular weight of 271.40 g/mol.

| Property | Value |

|---|---|

| CAS Number | 90132-35-7 |

| Molecular Formula | C14H23NO2S |

| Molecular Weight | 271.40 g/mol |

| IUPAC Name | 2-(3-ethylsulfanyl-4,5-diethoxyphenyl)ethanamine |

| InChI Key | WHUXWWJFRBXUOQ-UHFFFAOYSA-N |

Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)- interacts with various neurotransmitter receptors in the brain. Its biological effects are primarily attributed to its agonistic and antagonistic activities at serotonin receptors, particularly the 5-HT2 subtype. Compounds with similar structures have been shown to induce psychedelic effects through these interactions, suggesting that this compound may also possess psychoactive properties .

Pharmacological Effects

Research indicates that compounds within the phenethylamine family can exhibit a range of pharmacological effects:

- Psychoactivity : Similar compounds induce hallucinogenic effects by activating serotonin receptors.

- Stimulatory Effects : Some derivatives have been noted for their stimulant properties, influencing mood and perception.

- Therapeutic Potential : Investigations into neurological disorders highlight potential therapeutic applications due to their interaction with neurotransmitter systems .

Case Studies and Research Findings

-

Study on Serotonin Receptor Activity :

A study explored the structure-activity relationship of substituted phenethylamines and found that small lipophilic substituents at the 4-position significantly enhance agonistic activity at the 5-HT2 receptor. This suggests that Benzeneethanamine's ethylthio group may confer similar properties . -

Psychoactive Properties :

Research has documented that derivatives of phenethylamines with ethylthio substitutions can exhibit enhanced psychoactive effects compared to their non-substituted counterparts. This aligns with findings from studies on related compounds like 2C-T series . -

Therapeutic Applications :

Investigations into the therapeutic applications of benzeneethanamine derivatives indicate potential benefits in treating conditions such as depression and anxiety due to their modulation of serotonin pathways .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of Benzeneethanamine, 3,4-diethoxy-5-(ethylthio)-, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzeneethanamine, 3,4-dimethoxy- | Two methoxy groups | Mild psychoactivity |

| Benzeneethanamine, 3,4,5-trimethoxy- | Three methoxy groups | Enhanced psychoactive effects |

| Phenethylamine | Basic structure without substitutions | Limited biological activity |

The presence of the ethylthio group in Benzeneethanamine enhances its reactivity and potential biological effects compared to other phenethylamines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.